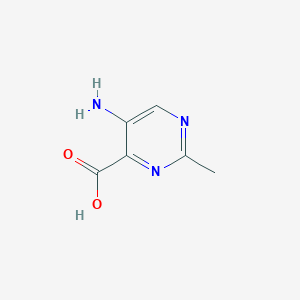

5-amino-2-methylpyrimidine-4-carboxylic acid

Description

IUPAC Nomenclature and Isomeric Variations

The International Union of Pure and Applied Chemistry designation for this compound is 5-amino-2-methylpyrimidine-4-carboxylic acid, reflecting the systematic naming convention that identifies the position of each functional group relative to the nitrogen atoms in the pyrimidine ring. The compound is registered under Chemical Abstracts Service number 501662-73-3, distinguishing it from closely related structural isomers within the pyrimidine carboxylic acid family. Several synonymous names exist in chemical literature, including 5-amino-2-methyl-4-pyrimidinecarboxylic acid and 4-pyrimidinecarboxylic acid, 5-amino-2-methyl, demonstrating the various naming approaches employed across different chemical databases and research publications.

The structural framework of 5-amino-2-methylpyrimidine-4-carboxylic acid creates distinct isomeric relationships with other methylated aminopyrimidine carboxylic acids. Notable isomers include 4-amino-2-methylpyrimidine-5-carboxylic acid, which differs in the positioning of the amino and carboxylic acid functionalities, and 2-amino-4-methylpyrimidine-5-carboxylic acid, where the amino group occupies the 2-position instead of the 5-position. These positional isomers exhibit significantly different chemical and biological properties despite sharing identical molecular formulas, highlighting the critical importance of precise structural characterization in pyrimidine chemistry.

The systematic nomenclature follows established pyrimidine numbering conventions, where the nitrogen atoms occupy positions 1 and 3 of the six-membered aromatic ring. This numbering system ensures consistent identification of substituent positions across diverse chemical literature and regulatory databases. The presence of multiple functional groups creates opportunities for diverse chemical modifications and synthetic transformations, establishing this compound as a valuable building block in medicinal chemistry applications.

Crystal Structure Analysis (X-ray Diffraction Data)

Crystal structure analysis of pyrimidine carboxylic acid derivatives provides essential insights into molecular packing arrangements and intermolecular interactions that govern solid-state properties. Related pyrimidine-4-carboxylic acid compounds demonstrate characteristic crystal packing patterns dominated by hydrogen bonding networks and van der Waals interactions. The crystal structure of pyrimidine-4-carboxylic acid itself reveals molecules arranged in sheets stacked along specific crystallographic directions, with carboxylic acid groups forming hydrogen-bonded chains through oxygen-hydrogen to nitrogen interactions.

X-ray crystallographic studies of similar compounds indicate that the pyrimidine ring system typically adopts planar conformations with minimal deviation from ideal aromatic geometry. The carboxylic acid functionality in position 4 creates opportunities for extensive hydrogen bonding networks that significantly influence crystal packing efficiency and thermal stability properties. Intermolecular hydrogen bonds involving the carboxyl group and ring nitrogen atoms contribute to the overall crystal lattice stability and determine melting point characteristics.

The presence of the amino group at position 5 and the methyl substituent at position 2 in 5-amino-2-methylpyrimidine-4-carboxylic acid likely introduces additional hydrogen bonding possibilities and steric considerations that affect crystal packing arrangements. Computational modeling studies suggest that these substituents may influence the orientation of neighboring molecules within the crystal lattice, potentially creating more complex three-dimensional hydrogen bonding networks compared to simpler pyrimidine carboxylic acids.

Analysis of bond lengths and angles within the pyrimidine ring system typically reveals values consistent with aromatic character, with carbon-nitrogen bond distances ranging from 1.32 to 1.35 Angstroms and carbon-carbon bonds measuring approximately 1.39 Angstroms. The carboxylic acid group exhibits characteristic bond parameters, with carbon-oxygen double bond lengths near 1.21 Angstroms and carbon-oxygen single bond distances around 1.31 Angstroms, reflecting the electronic delocalization within the carboxyl functionality.

Tautomeric Forms and Resonance Stabilization

Tautomeric equilibria play crucial roles in determining the chemical behavior and biological activity of pyrimidine derivatives, particularly those containing amino and carboxylic acid functionalities. The 5-amino-2-methylpyrimidine-4-carboxylic acid structure presents multiple sites capable of participating in tautomeric transformations, including the amino group and the carboxylic acid moiety. Pyrimidine compounds are known to exhibit amino-imino tautomerism, where amino groups can undergo proton migration to form imino tautomers under specific conditions.

Research on related pyrimidine systems demonstrates that amino-imino tautomerism can be photoinduced through ultraviolet irradiation, leading to reversible structural transformations between amino and imino forms. The amino group at position 5 in 5-amino-2-methylpyrimidine-4-carboxylic acid potentially undergoes similar tautomeric processes, where the nitrogen-hydrogen bonds can rearrange to create alternative electronic distributions and molecular geometries. These tautomeric forms may exhibit different chemical reactivities and biological activities compared to the parent amino structure.

The carboxylic acid functionality introduces additional tautomeric possibilities through keto-enol equilibria, although these transformations are generally less favorable for carboxylic acids compared to simple ketones or aldehydes. However, the proximity of the carboxyl group to the aromatic pyrimidine system may facilitate unique resonance interactions that stabilize specific tautomeric forms through intramolecular hydrogen bonding or electronic delocalization effects.

Theoretical calculations indicate that isolated pyrimidine derivatives typically favor specific tautomeric forms based on thermodynamic stability considerations, with electronic effects and hydrogen bonding patterns determining the relative populations of different tautomers. The methyl substituent at position 2 may influence these equilibria through steric interactions and inductive effects that alter the electronic density distribution within the aromatic ring system.

Comparative Analysis with Related Pyrimidine Carboxylic Acids

Comprehensive comparison of 5-amino-2-methylpyrimidine-4-carboxylic acid with structurally related compounds reveals important structure-activity relationships and chemical property trends within the pyrimidine carboxylic acid family. The positional isomer 4-amino-2-methylpyrimidine-5-carboxylic acid demonstrates different electronic properties due to the altered positioning of the amino and carboxyl functionalities, affecting both chemical reactivity and biological activity profiles. These positional differences create distinct hydrogen bonding patterns and electronic distributions that influence molecular interactions with biological targets and synthetic reagents.

The unsubstituted pyrimidine-4-carboxylic acid serves as a fundamental reference compound for understanding the effects of amino and methyl substitution on molecular properties. Crystal structure analysis reveals that the parent compound forms characteristic hydrogen-bonded sheets through carboxyl group interactions, while the introduction of amino and methyl substituents in 5-amino-2-methylpyrimidine-4-carboxylic acid likely modifies these packing arrangements and intermolecular interaction patterns.

Related compounds such as 5-aminopyrimidine-4-carboxylic acid and 2-amino-4-methylpyrimidine-5-carboxylic acid provide additional comparative data points for evaluating the individual contributions of specific substituents to overall molecular properties. The presence of the amino group generally increases hydrogen bonding capabilities and may enhance water solubility compared to unsubstituted derivatives, while methyl substitution typically decreases polarity and may affect lipophilicity characteristics.

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| 5-amino-2-methylpyrimidine-4-carboxylic acid | 501662-73-3 | C6H7N3O2 | 153.14 | Amino at 5-position, methyl at 2-position |

| 4-amino-2-methylpyrimidine-5-carboxylic acid | 769-52-8 | C6H7N3O2 | 153.14 | Amino at 4-position, methyl at 2-position |

| 2-amino-4-methylpyrimidine-5-carboxylic acid | 769-51-7 | C6H7N3O2 | 153.14 | Amino at 2-position, methyl at 4-position |

| 5-aminopyrimidine-4-carboxylic acid | 59950-53-7 | C5H5N3O2 | 139.11 | Amino at 5-position, no methyl group |

| Pyrimidine-4-carboxylic acid | 31462-59-6 | C5H4N2O2 | 124.10 | No amino or methyl substituents |

Synthesis methodologies for these related compounds often involve similar synthetic strategies, including condensation reactions and cyclization processes, but require different starting materials and reaction conditions to achieve the desired substitution patterns. The comparative analysis reveals that minor structural modifications can significantly impact synthetic accessibility, chemical stability, and biological activity profiles, emphasizing the importance of precise molecular design in pharmaceutical and synthetic chemistry applications.

Properties

IUPAC Name |

5-amino-2-methylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-3-8-2-4(7)5(9-3)6(10)11/h2H,7H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBOSKVZIXQXBCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20318972 | |

| Record name | 5-Amino-2-methyl-4-pyrimidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20318972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501662-73-3 | |

| Record name | 5-Amino-2-methyl-4-pyrimidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20318972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Amination of 5-Alkoxymethylpyrimidines

A key industrially relevant method for preparing 5-amino-2-methylpyrimidine-4-carboxylic acid involves the conversion of 5-alkoxymethylpyrimidines directly into the amino compound by reaction with ammonia under catalytic conditions. This method is notable for its high selectivity and efficiency, avoiding the complicated reduction steps common in earlier processes.

- Starting Material: 2-methyl-4-amino-5-alkoxymethylpyrimidine derivatives.

- Reagents: Ammonia (NH₃) in large excess (typically 10–300 equivalents).

- Catalysts: Lewis or Brønsted acids, with aluminum oxide (Al₂O₃) being particularly effective.

- Solvents: Inert organic solvents such as cyclohexane, decalin, benzene, toluene, or xylene, or ammonia itself.

- Conditions: Temperature range of 50–400 °C, preferably 180–350 °C, with optimal activity around 210–300 °C.

The alkoxy group on the 5-position of the pyrimidine ring is replaced by an amino group through nucleophilic substitution facilitated by the catalyst and ammonia atmosphere. This direct amination bypasses the need for prior reduction of nitrile or formyl groups.

Preparation of the Alkoxymethylpyrimidine Precursor:

The precursor is synthesized from β-alkoxypropionitriles via:

- Formation of an alkali metal enolate of α-formyl-β-alkoxypropionitrile by condensation with alkyl formates or by pressure reaction with carbon monoxide in the presence of alkali metal alkoxides.

- Alkylation of the enolate to form enol ethers.

- Condensation with acetamidine to yield the 5-alkoxymethylpyrimidine.

This multistep synthesis leads to the key intermediate that undergoes amination to afford the target compound.

| Parameter | Details |

|---|---|

| Starting material | 2-methyl-4-amino-5-alkoxymethylpyrimidine |

| Amination reagent | Ammonia (NH₃), 10–300 equiv. |

| Catalyst | Lewis acid (Al₂O₃ preferred) |

| Solvent | Cyclohexane, toluene, or ammonia |

| Temperature | 180–350 °C (optimal 210–300 °C) |

| Yield | High selectivity, industrially viable |

This method was patented and described in detail in US Patent US6365740B1 (2001) and represents a significant improvement over prior art by simplifying the process and improving yields.

Amination of Chlorinated Pyrimidine Derivatives

Another approach relevant to the preparation of amino-substituted pyrimidine carboxylic acids involves nucleophilic substitution of chlorinated pyrimidines with ammonia or amines.

- Starting from 2,4,5-trichloropyrimidine or similar chlorinated derivatives.

- Reaction with ammonia or amines in polar solvents (e.g., ethanol, water).

- Temperature control between 50–100 °C to optimize amination at the 2-position.

- Catalysts such as palladium or copper salts may be employed to enhance reaction rates and selectivity.

- Purification by crystallization or chromatography to obtain high-purity amino-pyrimidine carboxylic acids.

| Parameter | Details |

|---|---|

| Starting material | 2,4,5-trichloropyrimidine |

| Amination reagent | Ammonia or amines |

| Solvent | Ethanol, water |

| Temperature | 50–100 °C |

| Catalysts | Pd or Cu salts (optional) |

| Purification | Crystallization, chromatography |

This method is commonly used for preparing 2-amino-5-chloropyrimidine-4-carboxylic acid and related compounds, providing a route to introduce the amino functionality via nucleophilic aromatic substitution.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents & Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Amination of 5-Alkoxymethylpyrimidines | 2-methyl-4-amino-5-alkoxymethylpyrimidine | Ammonia, Al₂O₃ catalyst | 180–350 °C, inert solvent or NH₃ | High selectivity, industrial scale | Requires precursor synthesis |

| Radical Minisci Alkoxycarbonylation | 5-halopyrimidines | Radical initiators, acetic acid co-solvent | Biphasic toluene-water, mild temp | One-step ester synthesis, regioselective | Lower yields, ester (not acid) form |

| Amination of Chlorinated Pyrimidines | 2,4,5-trichloropyrimidine | Ammonia or amines, Pd or Cu catalysts | 50–100 °C, ethanol or water | Straightforward substitution | Requires chlorinated precursors |

Research Findings and Considerations

- The direct amination method (US Patent US6365740B1) is currently the most industrially viable due to its high yield and fewer synthetic steps compared to older methods involving reduction of nitriles or hydrolysis of acyl groups.

- Radical chemistry approaches provide alternative routes to functionalize the pyrimidine ring, facilitating the synthesis of carboxylic acid esters that can be converted to acids, though these methods may require additional steps and purification.

- Amination of chlorinated pyrimidines is a classical and well-understood approach but may involve harsher conditions and the use of metal catalysts, with potential challenges in controlling regioselectivity and purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-methylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

Substitution: The amino group at the 5th position can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

5-amino-2-methylpyrimidine-4-carboxylic acid is a pyrimidine derivative with an amino group at the 5th position, a methyl group at the 2nd position, and a carboxylic acid group at the 4th position of the pyrimidine ring. It has applications in chemistry, biology, and industry.

Scientific Research Applications

5-amino-2-methylpyrimidine-4-carboxylic acid is a heterocyclic compound utilized in diverse scientific applications.

Chemistry It serves as a building block in synthesizing more complex heterocyclic compounds.

Biology The compound is studied for its potential role in enzyme inhibition and as a precursor for nucleotide analogs. Enzymes in the methylerythritol phosphate pathway are attractive targets for antibacterial activity due to their importance in isoprenoid biosynthesis and the absence of the pathway in mammals .

Industry It is used in synthesizing agrochemicals and other industrial chemicals. 2-methyl-pyridine-4-carboxylic acid derivatives possess chemotherapeutic properties and may be used therapeutically, more particularly in combating tuberculosis . Some of them are suitable intermediates for the preparation of such chemotherapeutically active compounds .

Antibacterial Activity

Research indicates that compounds with similar structures exhibit antibacterial properties. Studies on related pyrimidine derivatives have demonstrated effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. One study synthesized a series of de novo designed compounds containing a zinc-binding group and evaluated them for antibacterial activity and interaction with IspF from Burkholderia pseudomallei . The series demonstrated antibacterial activity as well as protein stabilization in fluorescence-based thermal shift assays .

The antibacterial activity of synthesized compounds was evaluated by Kirby Bauer (KB) disk diffusion assays against nine organisms :

- Burkholderia thailandensis (Bt)

- Pseudomonas aeruginosa (Pa)

- Bacillus cereus (Bc)

- Escherichia coli (Ec)

- Mycobacterium smegmatis (Ms)

- Klebsiella pneumoniae (Kp)

- Corynebacterium xerosis (Cx)

- Corynebacterium

Mechanism of Action

The mechanism of action of 5-amino-2-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include inhibition of nucleic acid synthesis or interference with metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with derivatives differing in substituent type, position, and functional groups.

Substituent Variations on the Pyrimidine Ring

Table 1: Substituent Comparison

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: Chlorine (in 2-Chloro-5-methylpyrimidine-4-carboxylic acid) increases lipophilicity and stability, making it suitable for pesticidal formulations , whereas hydroxyl groups (in 4-Amino-2-hydroxy-5-pyrimidinecarboxylic acid) improve aqueous solubility .

- Biological Relevance: 5-Aminoorotic acid’s hydroxyl groups enable metal chelation, relevant in antioxidant research , while the methyl and amino groups in the target compound may enhance binding to enzymatic targets .

Functional Group Modifications

Table 2: Functional Group Impact

Key Findings :

- Thioether vs. Methyl: Replacing -CH₃ with -SCH₃ (as in 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid) introduces sulfur’s electronegativity, altering redox properties and enhancing interactions with cysteine residues in proteins .

- Amino Group Importance: The absence of -NH₂ in 2-Methylsulfanylpyrimidine-4-carboxylic acid reduces hydrogen-bonding capacity, limiting its use in targeted therapies compared to the amino-substituted target compound .

Pharmacological and Industrial Relevance

- Agrochemicals : Chlorinated derivatives (e.g., 2-Chloro-5-methylpyrimidine-4-carboxylic acid) are precursors to herbicides due to their stability and bioactivity .

- Pharmaceuticals: The target compound’s amino and carboxylic acid groups make it a versatile intermediate in synthesizing kinase inhibitors or antiviral agents, as seen in analogues like AZT (a pyrimidine nucleoside) .

- Material Science : Succinic acid cocrystals with pyrimidine derivatives (e.g., 4-Chloro-6-methoxypyrimidin-2-amine–succinic acid) demonstrate hydrogen-bonding networks useful in crystal engineering .

Biological Activity

5-Amino-2-methylpyrimidine-4-carboxylic acid (also known as 4-Amino-2-methylpyrimidine-5-carboxylic acid) is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides an overview of the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical formula of 5-amino-2-methylpyrimidine-4-carboxylic acid is . It features a pyrimidine ring with amino and carboxylic acid functional groups that contribute to its biological properties.

Antibacterial Activity

Research has indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, studies on related pyrimidine derivatives have shown effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Table 1: Antibacterial Activity of Pyrimidine Derivatives

| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Amino-2-methylpyrimidine-4-carboxylic acid | E. coli | TBD |

| 2-Amino-4-hydroxypyrimidine-5-carboxylate | B. cereus | TBD |

| 6-Amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid | S. aureus | 20 mg/kg/day |

The specific antibacterial activity of 5-amino-2-methylpyrimidine-4-carboxylic acid has yet to be fully elucidated, but its structural analogs have demonstrated promising results in inhibiting bacterial growth through mechanisms such as disruption of folic acid synthesis, which is critical for bacterial proliferation .

Anticancer Potential

The anticancer activity of pyrimidine derivatives has been extensively studied, with several compounds showing efficacy against various cancer cell lines. For example, derivatives of pyrimidines have been evaluated for their ability to induce apoptosis in cancer cells.

Case Study: Anticancer Activity

In a study assessing the cytotoxic effects of several pyrimidine derivatives, compounds were tested against HeLa (cervical cancer) and A549 (lung cancer) cell lines. Preliminary results indicated that certain structural modifications could enhance anticancer activity significantly.

Table 2: Anticancer Activity of Pyrimidine Derivatives

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| 5-Amino-2-methylpyrimidine-4-carboxylic acid | HeLa | TBD |

| 1-Arylmethyl-3-aryl-pyrazole derivatives | A549 | 0.95 nM |

| Pyrazole-linked thiourea derivatives | NCI-H460 | IC50 = 0.75–4.21 µM |

The mechanism behind the anticancer activity often involves the inhibition of key enzymes involved in cell cycle regulation and DNA synthesis, making these compounds valuable candidates for further development as therapeutic agents .

The biological activity of 5-amino-2-methylpyrimidine-4-carboxylic acid can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.

- Folic Acid Synthesis Disruption : Targeting pathways involved in folate metabolism can lead to effective antibacterial strategies.

- Induction of Apoptosis : Certain derivatives may trigger programmed cell death in malignant cells through various signaling pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.